a,a-Dichloro-2-pyridineacetic acid ethyl ester
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Overview
Description
a,a-Dichloro-2-pyridineacetic acid ethyl ester: is an organic compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol. . This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of a,a-Dichloro-2-pyridineacetic acid ethyl ester involves several steps. One common method includes the reaction of 2-pyridineacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl alcohol in the presence of a base to yield the ethyl ester . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
a,a-Dichloro-2-pyridineacetic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of substituted pyridine derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of pyridinecarboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of pyridineacetic acid derivatives.
Scientific Research Applications
a,a-Dichloro-2-pyridineacetic acid ethyl ester is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
a,a-Dichloro-2-pyridineacetic acid ethyl ester can be compared with other similar compounds, such as:
2,3-Dichloropyridine: This compound shares a similar pyridine ring structure but lacks the acetic acid ethyl ester group.
2-Pyridineacetic acid: This compound has a similar acetic acid group but lacks the dichloro substitution on the pyridine ring.
Ethyl 2-pyridinecarboxylate: This compound has a similar ethyl ester group but lacks the dichloro substitution.
The uniqueness of this compound lies in its combination of the dichloro substitution and the acetic acid ethyl ester group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2,2-dichloro-2-pyridin-2-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-8(13)9(10,11)7-5-3-4-6-12-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKCIBMFWGINOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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